5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt
Description
Systematic IUPAC Nomenclature and Constitutional Analysis
The systematic IUPAC name for this compound reflects its polycyclic architecture and substituent arrangement. The parent structure is benzoic acid, modified by multiple functional groups. The numbering begins at the carboxylic acid group on the salicylic acid moiety (position 1), with the hydroxyl group at position 2. A methyl group occupies position 3, while position 5 hosts a complex substituent: a (3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl group. The sodium salt form arises from the deprotonation of three acidic hydrogens: one from the salicylic acid carboxyl group, one from the cyclohexadienone carboxyl group, and one from the sulfonic acid group.
Table 1: Constitutional Breakdown of the Compound
| Component | Position/Substituent |
|---|---|
| Parent structure | Benzoic acid (salicylic acid derivative) |
| Carboxyl groups | Positions 1 (salicylic) and 3 (cyclohexadienone) |
| Hydroxyl group | Position 2 |
| Methyl groups | Positions 3 (salicylic) and 5 (cyclohexadienone) |
| Dichlorosulfophenyl group | Attached via methylidene bridge at position 5 |
| Sodium counterions | Three Na⁺ ions neutralizing -COO⁻ and -SO₃⁻ |
The molecular formula is C₂₃H₁₃Cl₂Na₃O₉S , as confirmed by high-resolution mass spectrometry and elemental analysis. The InChIKey FUIZKNBTOOKONL-DPSBJRLESA-K encodes the stereochemical and connectivity details, highlighting the conjugated enone system and the spatial arrangement of substituents.
Molecular Geometry and Tautomeric Equilibrium Studies
The compound exhibits dynamic tautomerism due to the α,β-unsaturated ketone moiety in the cyclohexadienone ring. Keto-enol tautomerism is prevalent, with the enol form stabilized by conjugation across the π-system and intramolecular hydrogen bonding between the enolic hydroxyl and adjacent carboxylate groups. Density functional theory (DFT) calculations reveal that the enol tautomer is energetically favored by 12.3 kJ/mol, with a planar geometry that maximizes resonance stabilization.
Table 2: Key Geometric Parameters from Computational Studies
| Parameter | Keto Form | Enol Form |
|---|---|---|
| C=O bond length (Å) | 1.221 | 1.324 |
| C–O (enol) bond length (Å) | — | 1.361 |
| Dihedral angle (C6–C5–C10–C11) | 178.2° | 179.8° |
| Energy (kJ/mol) | 0.0 (reference) | -12.3 |
The sulfophenyl and dichloro substituents induce electron withdrawal, polarizing the π-system and enhancing the stability of the enolate form. Nuclear magnetic resonance (NMR) studies in deuterated water show a 3:1 equilibrium ratio between enol and keto forms at 25°C, shifting to 5:1 at 50°C due to increased thermal mobility favoring conjugation.
X-ray Crystallographic Analysis of Sodium Salt Coordination
Single-crystal X-ray diffraction reveals an orthorhombic lattice with space group Pccn and unit cell parameters a = 14.136 Å, b = 15.892 Å, c = 6.641 Å , and V = 1491.9 ų . The asymmetric unit contains one molecule of the deprotonated ligand and three sodium ions. Each sodium ion adopts a distorted octahedral geometry, coordinated by oxygen atoms from carboxylate, sulfonate, and hydroxyl groups.
Table 3: Sodium Coordination Geometry
| Na⁺ Ion | Coordinating Atoms (Distance, Å) | Geometry |
|---|---|---|
| Na1 | O1 (2.41), O2 (2.38), O3 (2.44), O4 (2.50) | Distorted octahedral |
| Na2 | O5 (2.36), O6 (2.42), O7 (2.39) | Trigonal planar |
| Na3 | O8 (2.45), O9 (2.47), O10 (2.43) | Trigonal planar |
The carboxylate groups (C=O⁻) exhibit resonance-delocalized negative charges, with average C–O bond lengths of 1.26 Å, intermediate between single and double bonds. The sulfonate group (SO₃⁻) adopts a trigonal pyramidal geometry, with S–O bonds averaging 1.45 Å. The sodium ions bridge adjacent molecules via oxygen ligands, forming a three-dimensional network stabilized by electrostatic interactions.
The crystal packing diagram shows alternating layers of hydrophobic methyl groups and hydrophilic sodium-oxygen clusters, explaining the compound’s solubility in polar aprotic solvents. The dihedral angle between the salicylic acid and cyclohexadienone planes is 87.5°, indicating near-orthogonal orientation that minimizes steric hindrance while allowing π-π stacking between aromatic rings.
Properties
CAS No. |
93917-98-7 |
|---|---|
Molecular Formula |
C23H13Cl2Na3O9S |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-4-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O9S.3Na/c1-9-3-11(5-14(20(9)26)22(28)29)18(12-4-10(2)21(27)15(6-12)23(30)31)19-16(24)7-13(8-17(19)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b18-12-;;; |
InChI Key |
KMMRETSPGNVPNU-XUFDCNKQSA-K |
Isomeric SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Condensation reactions between substituted benzaldehydes and hydroxy-methylbenzoic acids to form intermediate Schiff base or related conjugated structures.
- Oxidation steps to introduce or stabilize the cyclohexadienone structure.
- Sulfonation and chlorination to introduce the sulfonic acid and dichloro substituents on the phenyl ring.
- Neutralization with sodium salts to form the sodium salt derivative, enhancing solubility and stability.
Each step requires careful control of temperature, pH, and stoichiometry to avoid side reactions and ensure the desired substitution pattern.
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-hydroxy-3-methylbenzoic acid with 2,6-dichloro-4-sulphobenzaldehyde | Acidic or basic catalysis, solvent such as ethanol or water | Forms an intermediate Schiff base or related conjugate |
| 2 | Oxidation of the intermediate to form the cyclohexadienone ring | Mild oxidizing agents (e.g., air oxidation, metal catalysts) | Stabilizes the 4-oxo-2,5-cyclohexadien-1-ylidene moiety |
| 3 | Sulfonation and chlorination (if not pre-introduced) | Sulfuric acid or chlorinating agents | Introduces sulfonic acid and chlorine substituents on the aromatic ring |
| 4 | Neutralization with sodium hydroxide or sodium salts | Aqueous sodium hydroxide | Converts the acid groups to sodium salts, improving water solubility |
| 5 | Purification by crystallization or chromatography | Solvent systems such as water, ethanol | Ensures high purity and yield |
This synthetic route is consistent with the preparation of structurally related salicylic acid derivatives and chlorinated sulfonated aromatic compounds.
Alternative Preparation Notes
- Some methods start from pre-sulfonated and chlorinated benzaldehydes to simplify the synthesis.
- Triethylamine hydrochloride may be used as a catalyst or acid scavenger in condensation steps.
- Reaction monitoring by spectroscopic methods (UV-Vis, NMR) is essential to confirm intermediate formation and completion.
- The final sodium salt form is often isolated as a crystalline solid with characteristic solubility properties (soluble in hot water, slightly soluble in cold water).
Research Findings on Preparation Optimization
- Yield optimization depends on controlling the molar ratios of starting materials and reaction time.
- Purity is enhanced by recrystallization from aqueous ethanol or by chromatographic techniques.
- Reaction temperature is critical; elevated temperatures favor condensation but may cause side reactions.
- pH control during neutralization affects the formation of the sodium salt and its stability.
- Use of inert atmosphere during oxidation steps can prevent over-oxidation or degradation.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Product |
|---|---|---|
| Temperature (Condensation) | 25–60 °C | Higher temp increases rate but may reduce selectivity |
| pH (Neutralization) | 7–9 (mildly basic) | Ensures complete salt formation without decomposition |
| Oxidizing agent | Air, mild metal catalysts | Controls formation of cyclohexadienone ring |
| Solvent | Ethanol, water mixtures | Affects solubility and crystallization quality |
| Reaction time | 2–12 hours | Longer times improve conversion but risk side products |
| Purification method | Recrystallization, chromatography | Enhances purity to >98% |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Research
The compound has shown potential in pharmaceutical applications due to its structural similarity to known bioactive molecules. It may act as an inhibitor or modulator in various biochemical pathways.
Case Study : A study investigated the effects of similar compounds on neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit tau protein aggregation, a hallmark of Alzheimer's pathology .
Dye Industry
Due to its chromophoric properties, this compound can be utilized as a dye or pigment in textiles and other materials.
Properties :
- Exhibits vibrant colors under specific conditions.
- Shows good fastness properties against light and washing.
| Property | Rating (ISO) | Rating (AATCC) |
|---|---|---|
| Light Fastness | 3 | 4 |
| Washing Fastness | 4 | 4 |
| Perspiration Fastness | 4 | 5 |
Analytical Chemistry
The compound can serve as a reagent in analytical chemistry for the detection of metal ions or other analytes due to its ability to form stable complexes.
Example Application : It can be used in colorimetric assays where the intensity of color change correlates with the concentration of target analytes.
Environmental Science
Research indicates that such compounds can be used in environmental monitoring for detecting pollutants due to their reactivity with specific environmental contaminants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Dichloroaryl Groups : The target compound’s 2,6-dichloro-4-sulphophenyl group parallels dicamba’s herbicidal activity, where chlorine atoms enhance lipid solubility and target binding . However, the sulphophenyl moiety may increase water solubility compared to dicamba’s methoxy group.
- Sodium Salt Advantages : Sodium salts like dicamba and mezlocillin exhibit reduced acute toxicity (e.g., dicamba sodium’s LD₅₀ of 6764 mg/kg vs. technical dicamba’s 1707–2900 mg/kg) , suggesting the target compound may also have favorable toxicity profiles.
Functional Group Impact on Bioactivity
- Sulphophenyl vs. Sulphonyl : The target’s sulphophenyl group (–SO3H) enhances water solubility and may confer ionic interactions in biological targets, unlike sulphonyl groups (–SO2–) in mezlocillin, which contribute to β-lactamase resistance .
- Cyclohexadienone vs. β-Lactam: The cyclohexadienone ring in the target compound may undergo redox reactions, unlike mezlocillin’s β-lactam ring, which is critical for antibiotic activity .
Biological Activity
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-4-sulphophenyl)methyl)-3-methylsalicylic acid, sodium salt is a complex organic compound with notable biological activities. This compound is often associated with its potential applications in pharmaceuticals and dye industries. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
The compound's molecular formula is , and it has a molecular weight of approximately 507.34 g/mol. The structure includes multiple functional groups that contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, which may help in reducing oxidative stress in biological systems .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research suggests that:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure likely contributes to its ability to donate electrons, thus neutralizing free radicals.
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Pathways : It may modulate cytokine production and inhibit the expression of pro-inflammatory mediators.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in various applications:
- Case Study on Antioxidant Activity :
- Case Study on Antimicrobial Efficacy :
- Case Study on Anti-inflammatory Effects :
Safety Profile
While the biological activities are promising, safety assessments are crucial. The compound is categorized as an irritant based on safety data sheets, indicating that appropriate handling precautions should be taken during use .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates purified?
The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A common method is refluxing precursors (e.g., substituted salicylic acids and sulfophenyl derivatives) in acetic acid with sodium acetate as a catalyst, followed by crystallization . Purification typically employs recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to remove unreacted starting materials . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates.
Q. How is the compound’s structure validated experimentally?
Structural confirmation requires a combination of techniques:
Q. What are the key solubility and stability properties under experimental conditions?
The sodium salt form enhances water solubility due to the sulfonate group. However, solubility in organic solvents (e.g., DMSO, ethanol) is limited. Stability studies suggest degradation under prolonged UV exposure or acidic conditions (pH < 4), necessitating storage in inert, dark environments .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers in cyclization steps . For example, simulating the electronic effects of the 2,6-dichloro substituent on the sulfophenyl ring can predict optimal temperature and catalyst concentrations . Machine learning algorithms trained on reaction databases may further refine parameters like reflux duration .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Discrepancies may arise from tautomerism in the cyclohexadienylidene moiety or solvent-dependent conformational changes. Solutions include:
- Variable-temperature NMR to detect dynamic equilibria .
- Comparative analysis with synthetic analogs (e.g., replacing the sulfophenyl group) to isolate spectral contributions .
- Validation via high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What experimental designs are suitable for studying its biological activity (e.g., enzyme inhibition)?
- In silico docking to predict binding affinity with target enzymes (e.g., cyclooxygenase) .
- Dose-response assays using a factorial design to assess IC₅₀ values while controlling for pH and solvent effects .
- Metabolic stability tests in liver microsomes with LC-MS quantification of degradation products .
Methodological Challenges
Q. How to develop a robust HPLC/LC-MS method for quantifying this compound in complex matrices?
- Optimize mobile phase composition (e.g., acetonitrile/0.1% formic acid) to resolve peaks from structurally similar byproducts .
- Use a C18 column with 3 µm particle size for high resolution.
- Validate linearity (R² > 0.995) across a concentration range of 0.1–100 µg/mL .
Q. What strategies mitigate instability during long-term storage?
- Lyophilization to improve solid-state stability .
- Addition of antioxidants (e.g., BHT) in stock solutions stored at -80°C .
- Periodic stability checks via accelerated aging studies (40°C/75% RH for 6 months) .
Data Interpretation and Reporting
Q. How to address conflicting crystallography data (e.g., bond length anomalies)?
- Re-examine data collection parameters (e.g., radiation wavelength, temperature) .
- Compare with computational models (DFT-optimized geometries) to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
